molecular formula C11H8FNO3 B8323693 8-Fluoro-2-hydroxyquinolin-6-yl acetate

8-Fluoro-2-hydroxyquinolin-6-yl acetate

Cat. No.: B8323693
M. Wt: 221.18 g/mol
InChI Key: OQNLHXGUMHWYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2-hydroxyquinolin-6-yl acetate is a quinoline derivative characterized by a fluorine substituent at the 8-position, a hydroxyl group at the 2-position, and an acetate ester at the 6-position of the quinoline ring. The acetate ester may enhance solubility or serve as a prodrug moiety in biological systems.

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

(8-fluoro-2-oxo-1H-quinolin-6-yl) acetate

InChI

InChI=1S/C11H8FNO3/c1-6(14)16-8-4-7-2-3-10(15)13-11(7)9(12)5-8/h2-5H,1H3,(H,13,15)

InChI Key

OQNLHXGUMHWYQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C2C(=C1)C=CC(=O)N2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared below based on substituent positions and functional groups:

Compound CAS Number Molecular Formula Substituents Key Features
8-Fluoro-2-hydroxyquinolin-6-yl acetate Not provided Not available 8-F, 2-OH, 6-OAc Fluorine (electron-withdrawing), hydroxyl (H-bond donor), acetate (ester)
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate 943541-40-0 C₁₃H₁₁F₂NO₂ 6-CH₂C(O)OEt, 2,2-diF on acetate Two fluorines on acetate; higher lipophilicity due to difluoro group
Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate 1017437-76-1 C₁₄H₁₆N₂O₃ 2-CH₃, 8-NH₂, 6-OCH₂C(O)OEt Amino group (basic), methyl (steric hindrance), ethoxy acetate
8-Amidoquinoline derivatives Not specified Varies 8-CONR₂ (amide), variable R groups Amide functionality for fluorescence or metal chelation

Electronic and Physicochemical Properties

  • In contrast, the difluoroacetate group in CAS 943541-40-0 enhances electronegativity at the acetate moiety, affecting solubility .
  • Hydroxyl vs.
  • Ester Functionality : The acetate ester in all compounds improves membrane permeability but may hydrolyze in vivo to release active hydroxyl or carboxylic acid derivatives.

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